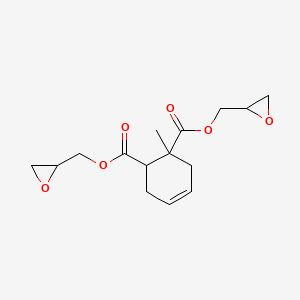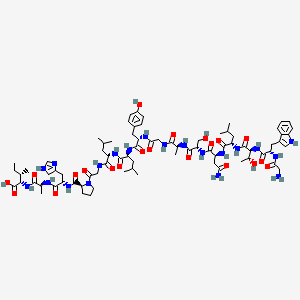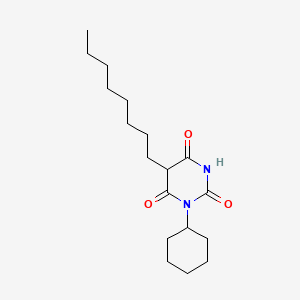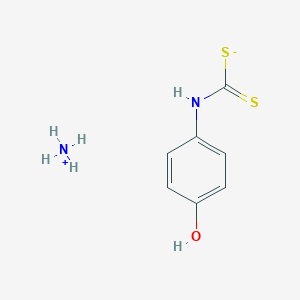
Ammonium 4-hydroxydithiocarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium p-hydroxydithiocarbanilate is a chemical compound with the molecular formula C7H10N2OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium p-hydroxydithiocarbanilate typically involves the reaction of p-hydroxyaniline with carbon disulfide in the presence of ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ammonium p-hydroxydithiocarbanilate is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium p-hydroxydithiocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: Reduction reactions can convert it into thiol-containing compounds.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have their own unique properties and applications .
Applications De Recherche Scientifique
Ammonium p-hydroxydithiocarbanilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ammonium p-hydroxydithiocarbanilate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic species. Additionally, its ability to form disulfide bonds makes it useful in redox reactions and as a stabilizing agent in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ammonium p-hydroxydithiocarbanilate include:
- Ammonium dithiocarbamate
- Ammonium thioglycolate
- Ammonium thiosulfate
Uniqueness
What sets ammonium p-hydroxydithiocarbanilate apart from these similar compounds is its unique combination of a hydroxyl group and a dithiocarbanilate moiety. This structure imparts distinct chemical reactivity and properties, making it valuable for specific applications that other compounds may not be suitable for .
Propriétés
Numéro CAS |
30714-45-5 |
|---|---|
Formule moléculaire |
C7H10N2OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
azanium;N-(4-hydroxyphenyl)carbamodithioate |
InChI |
InChI=1S/C7H7NOS2.H3N/c9-6-3-1-5(2-4-6)8-7(10)11;/h1-4,9H,(H2,8,10,11);1H3 |
Clé InChI |
DTHRCFYLLASFIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)[S-])O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
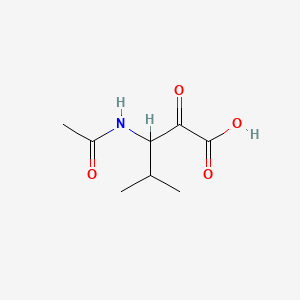
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)

![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

